1-(2-Chlorophenyl)-3,4-dihydroisoquinoline

説明

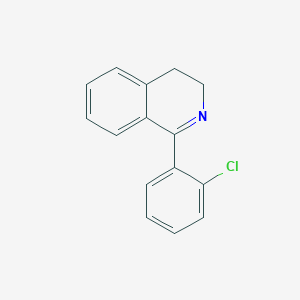

1-(2-Chlorophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 2-chlorophenyl group attached to the 3,4-dihydroisoquinoline skeleton

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Bischler-Napieralski Cyclization

The most common synthesis involves a Bischler-Napieralski reaction , where β-phenylethylamine derivatives react with nitriles or carbonyl compounds under acidic conditions.

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethylamide | PCl₅, 1,2-dichloroethane, 100°C, 1–3 h | 72–80% | |

| Phenylethanol + nitrile | Tf₂O (triflic anhydride), RT | 85–93% |

Key Features :

- Phosphorus(V) oxychloride or Tf₂O facilitates cyclization via carbocation intermediates.

- Substituents on the phenyl ring influence reaction kinetics and regioselectivity .

Electrochemical Dehydrogenation

Controlled oxidation converts tetrahydroisoquinoline precursors into 3,4-dihydroisoquinolines:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Electrochemical cell, CH₃CN | 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | 89% |

Oxaziridine Formation

Reaction with m-chloroperbenzoic acid (mCPBA) forms stable oxaziridines:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA | MeOH, RT, 2 h | 3,3-Dimethyl-8b-phenyl-4,8b-dihydro-3H-oxazirino[2,3-a]isoquinoline | 85–96% |

Enantioselective Hydrogenation

Catalytic hydrogenation reduces the heterocyclic ring while preserving chirality:

| Catalyst | Substrate | Product | ee | Reference |

|---|---|---|---|---|

| (R,R)-RuTsDPEN | 1-Substituted-3,4-dihydroisoquinoline | 1-Substituted-tetrahydroisoquinoline | >90% |

Applications : Critical for synthesizing bioactive alkaloids like laudanosine .

Electrophilic Aromatic Substitution

The electron-rich isoquinoline ring undergoes nitration and halogenation:

Carbothioamide Formation

Reaction with aryl isothiocyanates introduces sulfur-containing groups:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl isothiocyanate + K₂CO₃ | Acetone, RT, 5–30 min | N-Aryl-3,4-dihydroisoquinoline carbothioamide | 75–88% |

Applications : These derivatives show urease inhibition (IC₅₀ = 11.2–20.4 μM) .

Comparative Reactivity

The 2-chlorophenyl group enhances electrophilic substitution at the C6 and C7 positions due to resonance and inductive effects.

| Position | Reactivity | Dominant Effect |

|---|---|---|

| C6 | High | Resonance donation |

| C7 | Moderate | Inductive withdrawal |

Data derived from nitration and bromination studies .

Stability and Side Reactions

科学的研究の応用

Synthesis of 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline

The synthesis of DIQ typically involves the Bischler–Napieralski reaction, a well-established method for producing isoquinoline derivatives. In a recent study, DIQ was synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide with an impressive yield of 80% . The compound was characterized using various spectroscopic techniques including NMR and mass spectrometry, confirming its structure and purity.

Spasmolytic Activity

DIQ has shown promising spasmolytic activity, making it a candidate for treating gastrointestinal disorders such as irritable bowel syndrome (IBS). In silico simulations indicated that DIQ could effectively relax smooth muscle by modulating calcium currents and influencing muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) in smooth muscle tissues . Experimental results demonstrated that at concentrations of 25 to 100 μM, DIQ significantly reduced the strength of Ca-dependent contractions in isolated smooth muscle preparations .

Antioxidant Properties

Research indicates that certain derivatives of 3,4-dihydroisoquinolines exhibit antioxidant activity. In particular, some synthesized compounds showed significant DPPH radical scavenging activity, suggesting potential for use in oxidative stress-related conditions . The antioxidant properties could complement its spasmolytic effects, providing a dual mechanism for therapeutic intervention.

Neuropharmacological Effects

The neuropharmacological profile of DIQ is also noteworthy. Studies have suggested that it may influence cognitive functions and modulate neurotransmitter systems involved in mood and anxiety disorders. The compound's interaction with neurotransmitter receptors positions it as a candidate for further exploration in neuropharmacology .

Case Study 1: Smooth Muscle Contractility

In a controlled study examining the effects of DIQ on smooth muscle contractility, researchers found that the compound significantly inhibited spontaneous contractile activity in isolated rat stomach tissues. The inhibition was linked to alterations in intracellular calcium levels and receptor modulation . This study underscores DIQ's potential as a therapeutic agent for gastrointestinal motility disorders.

Case Study 2: Comparative Analysis with Known Antispasmodics

A comparative analysis between DIQ and established antispasmodics like mebeverine revealed that DIQ not only matched but sometimes exceeded the efficacy of these drugs in reducing smooth muscle contractions. This suggests that DIQ could serve as a novel alternative in the treatment of conditions requiring muscle relaxation .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

1-(2-Chlorophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

1-(2-Chlorophenyl)-isoquinoline: Lacks the dihydro component, leading to different chemical reactivity and biological activity.

1-(2-Bromophenyl)-3,4-dihydroisoquinoline: Substitution of chlorine with bromine can alter the compound’s properties and reactivity.

1-(2-Chlorophenyl)-tetrahydroisoquinoline: Fully reduced form, which may exhibit different pharmacological properties.

生物活性

1-(2-Chlorophenyl)-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the Bischler–Napieralski reaction, which allows for the formation of isoquinoline derivatives. The compound's structure features a dihydroisoquinoline core with a chlorophenyl substituent that influences its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Research indicates that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds affect human breast cancer cell lines (MCF-7) by inducing apoptosis and inhibiting growth through various molecular mechanisms such as DNA topoisomerase inhibition and modulation of signaling pathways like STAT3 and NF-kB .

- Antibacterial Properties : In vitro studies have demonstrated that certain isoquinoline derivatives possess antibacterial activity against Gram-negative bacteria. For example, compounds derived from isoquinolines have shown effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may have neuroprotective effects, potentially improving cognitive functions in animal models. This is particularly relevant for exploring their application in neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases. This inhibition disrupts DNA replication and transcription processes in malignant cells .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and tumorigenesis. For instance, the inhibition of the EGFR-NF-kB pathway has been linked to reduced tumor growth and metastasis .

Case Study 1: Antitumor Activity

A study involving a series of isoquinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The IC50 value was determined to be in the low micromolar range, indicating potent activity .

Case Study 2: Neuroprotective Effects

In an experimental model using rats, administration of this compound showed improvements in both active and passive memory tests. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases. The underlying mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Biological Activity Summary

Table 2: Case Study Results

| Study Type | Compound Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Antitumor | 1-(2-Chlorophenyl)-3,4-DIHQ | 5.0 | Induced apoptosis in MCF-7 cells |

| Neuroprotective | 1-(2-Chlorophenyl)-3,4-DIHQ | N/A | Improved memory in rat models |

特性

IUPAC Name |

1-(2-chlorophenyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVNYPJOQKPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440798 | |

| Record name | 1-(2-chlorophenyl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174784-50-0 | |

| Record name | 1-(2-chlorophenyl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。